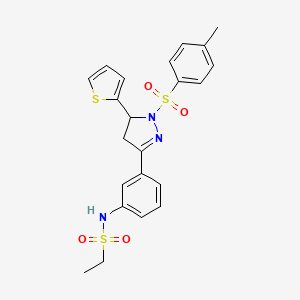
N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a thiophene ring, a pyrazole ring, and a phenyl ring, all of which are common structures in organic chemistry. Thiophene is a five-membered ring with one sulfur atom, pyrazole is a five-membered ring with two nitrogen atoms, and phenyl is a six-membered carbon ring .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of any substituents. Factors such as polarity, molecular size, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Anticancer and Antiviral Properties
Research has identified derivatives of this compound as potential anticancer and antiviral agents. For instance, a study focused on the synthesis and characterization of Celecoxib derivatives, including sulfonamide compounds, for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The findings suggested that specific derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or Celecoxib. Additionally, some compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating potential antiviral applications (Ş. Küçükgüzel et al., 2013).
Antioxidant and Enzyme Inhibition
Further studies on new sulfonamides have revealed their cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Notably, specific compounds were identified as leaders in anticancer activities based on their Potency-Selectivity Expression (PSE) values. These findings highlight the compound's potential in developing new anticancer drug candidates and enzyme inhibitors (H. Gul et al., 2018).
Analgesic and Anti-inflammatory Applications
The compound's derivatives have also been investigated for their analgesic and anti-inflammatory properties. Microwave-assisted synthesis of new sulfonamides led to the identification of compounds with significant cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. This suggests their potential use in managing pain and inflammation (H. Gul et al., 2017).
Neuroprotective and Antidepressant Effects
Moreover, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides revealed their potential as antidepressant medications. Preclinical evaluations showed significant reductions in immobility time in animal models, comparable to standard treatments, without affecting baseline locomotion. This indicates the compound's potential role in developing new treatments for depression (B. Mathew et al., 2014).
Mécanisme D'action
Target of Action
The compound contains a thiophene ring, which is found in many biologically active compounds . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets of this compound could be related to these biological activities.
Mode of Action
Many thiophene derivatives work by binding with high affinity to multiple receptors , which could be the case for this compound as well.
Biochemical Pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it affects. Given the wide range of biological activities exhibited by thiophene derivatives , it’s likely that this compound affects multiple pathways.
Pharmacokinetics
The presence of the thiophene ring could potentially enhance its bioavailability, as thiophene derivatives are known to be readily absorbed and distributed in the body .
Result of Action
Given the biological activities associated with thiophene derivatives , it’s possible that this compound has anti-inflammatory, anticancer, or other therapeutic effects.
Safety and Hazards
Orientations Futures
The future directions for research would depend on the biological activity of the compound. If it shows promising activity in a particular area (such as antimicrobial or anticancer activity), then future research could focus on optimizing the structure for increased potency, improving the selectivity, or investigating the mechanism of action .
Propriétés
IUPAC Name |
N-[3-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S3/c1-3-31(26,27)24-18-7-4-6-17(14-18)20-15-21(22-8-5-13-30-22)25(23-20)32(28,29)19-11-9-16(2)10-12-19/h4-14,21,24H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMJMKIGDGEERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)
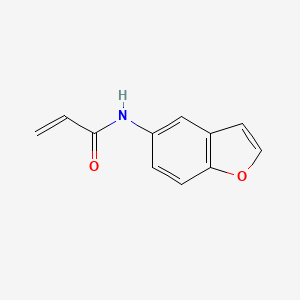
![octahydro-1H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2707260.png)
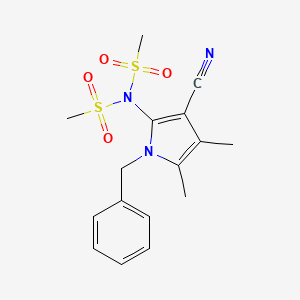
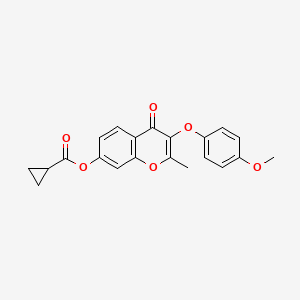
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)
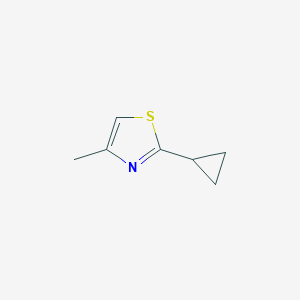

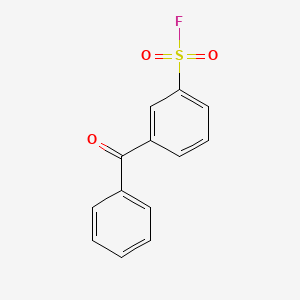
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2707272.png)
![5-[(oxiran-2-yl)methoxy]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2707274.png)
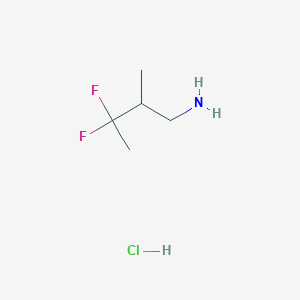
![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2707278.png)
![4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2707279.png)
